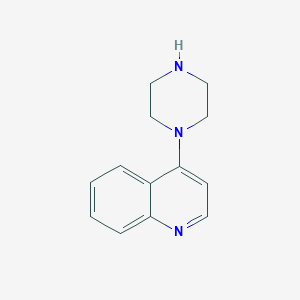

4-Piperazin-1-yl-quinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSWRHKBLLDUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364187 | |

| Record name | 4-Piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-89-1 | |

| Record name | 4-Piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118306-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization of the Piperazine Nitrogen:the Most Common Approach for Creating Analogs is the Functionalization of the Free Secondary Amine on the Piperazine Ring. This Nitrogen is Readily Reactive Towards a Wide Range of Electrophiles. for Example, Intermediate 7 Substituted 4 Piperazin 1 Yl Quinolines Can Be Reacted With:

Isocyanates and Isothiocyanates: This reaction, typically performed in a solvent like DMF with a base such as triethylamine (B128534), yields urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govtandfonline.com

Acid Chlorides and Sulfonyl Chlorides: Acylation or sulfonylation of the piperazine (B1678402) nitrogen is achieved by reacting it with appropriate benzoyl chlorides or sulfonyl chlorides in the presence of a base like DIPEA or triethylamine in a solvent like DCM. mdpi.comnih.gov This leads to the formation of amide and sulfonamide hybrids.

Modification of the Quinoline Ring:substituents Can Be Incorporated into the Quinoline Ring System from the Beginning of the Synthetic Sequence. This is Achieved by Using a Substituted Aniline As the Starting Material in the Initial Quinoline Forming Condensation Reaction. for Instance:

Optimization of Synthetic Pathways

Enhanced Yields and Purity Considerations

Historically, the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline involved using phenol (B47542) as a solvent, which required a laborious work-up. google.com Over the years, various modifications have been introduced to improve the synthesis. For instance, using a 10-molar excess of piperazine in refluxing ethoxyethanol was reported, but the toxicity of the solvent was a significant drawback. google.com

More recent and optimized methods focus on solvent choice and stoichiometry. A notable advancement is a process utilizing methanol (B129727) as the solvent. google.com Refluxing 4,7-dichloroquinoline with less than three equivalents of piperazine in methanol for 8 hours, followed by filtration and water-assisted crystallization, can yield the product in over 98% purity. google.com This method offers the advantages of avoiding chlorinated solvents and reducing piperazine waste. google.com

Another optimized process involves heating 4,7-dichloroquinoline with piperazine in a 7:1 molar ratio in ethanol (B145695) under reflux for 12 hours. google.com The work-up includes extraction with dichloromethane and washing with sodium bicarbonate, resulting in a 77% yield after recrystallization. google.com

The purity of the final product is a critical parameter. For instance, a process involving i-PrOH and potassium carbonate was reported to yield 7-chloro-4-(piperazin-1-yl)-quinoline with a purity of 98.56%. google.com However, even with this high purity, further purification steps may be necessary to meet stringent quality standards. google.com A process was developed to produce crystalline polymorph type B of 7-chloro-4-(piperazin-1-yl)-quinoline with a purity equal to or higher than 99%. google.com

Crystalline Polymorphism in this compound Synthesis

Crystalline polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant consideration in the synthesis of this compound derivatives. Different polymorphs can exhibit distinct physicochemical properties, which can impact their handling and formulation.

In the case of 7-chloro-4-(piperazin-1-yl)-quinoline, several crystalline polymorphs have been identified and characterized, designated as Form B, Form C, and Form D. google.com The formation of a specific polymorph is often dependent on the synthetic and crystallization conditions.

For example, a process has been patented for the synthesis of a specific polymorph of 7-chloro-4-(piperazin-1-yl)-quinoline. justia.com The synthesis of crystalline Form B of 7-chloro-4-(piperazin-1-yl)-quinoline is achieved through a process that yields a product with high purity (≥99%). google.com

The characterization of these polymorphs is typically performed using X-ray powder diffraction (XRPD), which provides a unique diffraction pattern for each crystalline form. For instance:

Polymorph B exhibits characteristic peaks at 2-theta values of approximately 6.95°, 20.40°, 25.80°, 10.30°, and 13.70°. google.com

Polymorph C shows specific peaks at about 23.6°, 23.95°, 20.4°, 23.2°, 24.45°, 18.3°, 18.6°, 24.7°, and 22.2°. google.com

Polymorph D has characteristic peaks at approximately 18.1°, 19.8°, 16.45°, 17.85°, 23.1°, 24.65°, 20.35°, and 27.65°. google.com

The controlled synthesis of a specific polymorph is important for ensuring consistent product quality and performance.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Piperazin 1 Yl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-piperazin-1-yl-quinoline derivatives, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 7-chloro-4-(piperazin-1-yl)quinoline (B128142), the aromatic protons of the quinoline (B57606) ring typically appear as doublets and multiplets in the downfield region. For instance, a doublet observed at δ 8.69 ppm can be assigned to the proton at position 2 of the quinoline ring, while other aromatic protons resonate between δ 6.98 and δ 8.03 ppm. biointerfaceresearch.com The protons of the piperazine (B1678402) ring usually appear as multiplets or broad singlets in the range of δ 2.81-3.31 ppm, corresponding to the four methylene (B1212753) groups. biointerfaceresearch.comtandfonline.com

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For 7-chloro-4-(piperazin-1-yl)quinoline, characteristic signals for the quinoline carbons are observed in the aromatic region (δ 109.05–157.45 ppm). biointerfaceresearch.com The piperazine carbons typically resonate in the range of δ 44.15–53.55 ppm. biointerfaceresearch.comtandfonline.com The specific chemical shifts can be influenced by substituents on either the quinoline or piperazine rings. For example, in a trifluoromethyl-substituted derivative, the piperazine carbons were observed at δ 44.15 and 51.78 ppm. tandfonline.com

Detailed NMR data for representative this compound derivatives are presented in the table below.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline | 8.69 (d, 1H), 8.03 (d, 3H), 7.96 (s, 1H), 7.56-7.53 (d, 2H), 6.98 (d, 1H), 3.08 (s, 4H), 2.96 (s, 4H) | 157.45, 152.03, 150.18, 134.94, 128.89, 126.20, 125.32, 122.00, 109.05, 53.55 (2C), 46.09 (2C) | biointerfaceresearch.com |

| 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide | 8.84-8.85 (d, 1H), 8.41 (s, 1H), 8.16-8.18 (d, 1H), 7.71-7.73 (d, 1H), 7.41-7.53 (m, 4H), 6.98-6.99 (d, 1H), 6.69 (br s, 1H), 3.84 (s, 4H), 3.31 (s, 4H) | 156.35, 154.41, 151.78, 149.87, 142.14, 135.41, 128.75, 126.24, 126.16, 125.23, 124.65, 124.27, 121.65, 119.27 (3C), 51.78 (2C), 44.15 (2C) | tandfonline.com |

| 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone | 8.70 (d, 1H), 8.14-8.10 (m, 2H), 8.03-7.97 (m, 2H), 7.57-7.55 (m, 1H), 7.39 (t, 2H), 7.02 (d, 1H), 3.97 (s, 2H), 3.19 (s, 4H), 2.81 (s, 4H) | 194.5, 166.2, 163.7, 157.2, 151.9, 150.2, 135.1, 131.8, 131.7, 128.8, 126.2, 125.4, 122.2, 116.2, 116.0, 109.2, 60.8, 52.8 (2C), 52.5 (2C) | biointerfaceresearch.com |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺, allowing for precise mass determination.

For instance, the ESI-MS of 7-chloro-4-(piperazin-1-yl)quinoline shows a prominent peak at m/z 248.00, corresponding to the protonated molecule [M+H]⁺. biointerfaceresearch.com Similarly, for a more complex derivative, 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide, the [M+H]⁺ ion is observed at m/z 469. tandfonline.com High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, which aids in confirming the elemental formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of fragments such as the piperazine ring or substituents.

The table below summarizes the mass spectrometry data for several derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (m/z) | Ion | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline | C₁₃H₁₄ClN₃ | 247.72 | 248.00 | [M+H]⁺ | biointerfaceresearch.com |

| 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide | C₂₂H₁₈F₆N₄O | 468.40 | 469 | [M+H]⁺ | tandfonline.com |

| 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone | C₂₁H₁₉ClFN₃O | 383.84 | 384.10 | [M+H]⁺ | biointerfaceresearch.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound derivatives by detecting their vibrational frequencies. Key absorptions include C-H stretching from the aromatic quinoline ring and the aliphatic piperazine ring, C=C and C=N stretching vibrations within the quinoline system, and N-H stretching if the piperazine nitrogen is unsubstituted.

For example, in a series of 4-piperazinylquinoline derived ureas and thioureas, the C=O stretching vibration of the urea (B33335) group was observed in the range of 1620–1645 cm⁻¹. tandfonline.com The IR spectrum of 7-chloro-4-(piperazin-1-yl)quinoline would be expected to show aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and characteristic C=C and C=N absorptions in the 1500-1650 cm⁻¹ region.

The table below highlights key IR absorption bands for a representative derivative.

| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide | C=O | 1620 | tandfonline.com |

| 4-(7-Chloro-quinolin-4-yl)-piperazine-1-carboxylic acid phenylamide | C=O | 1645 | tandfonline.com |

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For instance, the crystal structure of 7-chloro-4-(piperazin-1-yl)quinoline revealed that it crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. iucr.org The analysis showed that the molecules are linked by N—H···N hydrogen bonds, forming chains. iucr.org

Another study on 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde determined that it crystallizes in the monoclinic space group P2₁/n. iucr.org The piperazine ring in this derivative adopts a chair conformation. iucr.org The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was found to be in the monoclinic space group P2₁/c, with the piperazinyl ring also in a chair conformation. preprints.orgmdpi.com

The table below summarizes crystallographic data for some this compound derivatives.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline | Triclinic | P-1 | 7.0048 | 7.8297 | 21.4256 | 91.371 | 91.292 | 95.210 | iucr.org |

| 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | Monoclinic | P2₁/n | 12.3282 | 5.8935 | 18.9202 | 90 | 103.591 | 90 | iucr.org |

| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | Monoclinic | P2₁/c | 9.4737 | 17.650 | 8.5451 | 90 | 90.156 | 90 | preprints.orgmdpi.com |

Powder X-ray Diffraction (PXRD) for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing the crystalline form of a compound, including identifying different polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in pharmaceutical development.

Different crystalline forms (polymorphs) of 7-chloro-4-(piperazin-1-yl)-quinoline have been identified and characterized by their unique PXRD patterns. For example, Form B of this compound exhibits characteristic peaks at 2-theta values of approximately 6.95°, 10.30°, 13.70°, 20.40°, and 25.80°. google.com Another polymorph, Form D, is distinguished by peaks at about 16.45°, 17.85°, 18.1°, 19.8°, 20.35°, 23.1°, 24.65°, and 27.65°. google.com PXRD is also used to confirm the phase purity of a synthesized batch and to compare the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction data to ensure consistency. preprints.org

The table below lists the characteristic PXRD peaks for two polymorphs of 7-chloro-4-(piperazin-1-yl)-quinoline.

| Polymorph | Characteristic 2θ Peaks (°) | Reference |

| Form B | 6.95, 10.30, 12.35, 13.70, 17.9, 20.40, 22.85, 24.6, 25.25, 25.80, 28.5, 28.85, 29.05 | google.com |

| Form D | 8.05, 8.25, 12.05, 13.5, 16.45, 17.85, 18.1, 19.8, 20.35, 23.1, 24.05, 24.25, 24.65, 27.65 | google.com |

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Quinoline Derivatives

Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity

Modifications to the quinoline ring of 4-piperazin-1-yl-quinoline derivatives have been shown to significantly alter their biological profiles. The nature and position of these substituents can affect the molecule's potency, selectivity, and pharmacokinetic properties.

Halogenation of the quinoline ring is a common strategy to modulate the biological activity of this compound derivatives. The introduction of halogens such as fluorine and chlorine can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

For instance, the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities nih.gov. The presence of the chlorine atom at the 7-position is often critical for these activities. For example, 7-chloro-4-(piperazin-1-yl)quinoline has demonstrated antimalarial activity against both D10 and K1 strains of P. falciparum with IC50 values of 1.18 µM and 0.97 µM, respectively medchemexpress.com.

Fluorinated quinoline derivatives have also been synthesized and evaluated for their antibacterial activity nih.gov. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. In a series of novel quinoline-piperazine hybrids, a 4,6-dimethoxy quinoline piperazine (B1678402) coupled sulfonamide with a fluorine atom at the 2nd position of a benzene (B151609) ring substituent showed excellent activity against a range of bacteria, with a minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus nih.gov.

| Compound | Substitution | Biological Activity | IC50/MIC | Reference |

|---|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | 7-Chloro | Antimalarial (D10 strain) | 1.18 µM | medchemexpress.com |

| 7-Chloro-4-(piperazin-1-yl)quinoline | 7-Chloro | Antimalarial (K1 strain) | 0.97 µM | medchemexpress.com |

| Fluorinated quinoline-piperazine hybrid | 6-Fluoro (on a coupled sulfonamide) | Antibacterial (S. aureus) | 0.03 µg/mL | nih.gov |

The introduction of various aromatic and alkyl groups onto the quinoline ring has been explored to enhance the biological potency of this compound derivatives. These substitutions can lead to improved binding interactions with target proteins.

In the development of dopamine (B1211576) D2/D3 agonists, it was found that an 8-hydroxy quinoline moiety directly attached to the piperazine ring resulted in high affinity for both D2 and D3 receptors nih.gov. Specifically, racemic compounds 19a and 19b, featuring this substitution, exhibited Ki values of 15.9 and 0.81 nM for D2 and D3 receptors, respectively nih.gov. Furthermore, the introduction of a 5-methylquinoline-8-ol moiety was also well-tolerated by these receptors nih.gov.

Research into novel antibacterial agents has shown that the nature of substituents on the quinoline ring can significantly impact activity. For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed, where the methoxy (B1213986) groups are part of the core quinoline scaffold being functionalized nih.gov.

| Compound | Substitution on Quinoline Ring | Target | Affinity (Ki) | Reference |

|---|---|---|---|---|

| 19a | 8-hydroxy | D2 Receptor | 15.9 nM | nih.gov |

| 19a | 8-hydroxy | D3 Receptor | 0.81 nM | nih.gov |

| 19b | 8-hydroxy | D2 Receptor | 13.8 nM | nih.gov |

| 19b | 8-hydroxy | D3 Receptor | 1.35 nM | nih.gov |

Role of the Piperazine Moiety in Biological Potency

The piperazine ring in this compound derivatives is a versatile linker that can be modified to fine-tune the pharmacological properties of the molecule. Substitutions at the N4 position and alterations to the piperazine ring itself have been shown to be critical for efficacy and selectivity.

For instance, in a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, the antibacterial activity was found to be significantly affected by the nature of the substituent at the 4-position of the piperazine moiety jmaterenvironsci.com. It was observed that piperazine bearing alkyl groups with electron-donating substituents exhibited better inhibitory activities against Gram-positive and Gram-negative bacteria than those with electron-withdrawing substituents jmaterenvironsci.com.

In the context of EGFR kinase inhibitors, the insertion of a 4-methyl-piperazine-containing residue at the C-7 side chain of a quinazoline (B50416) core resulted in the highest inhibitory activity mdpi.com. This was attributed to the ability of the methyl-piperazine moiety to form an ionic bond with carboxyl residues in the target's structure. Replacement of the piperazine with morpholine (B109124) or piperidine (B6355638) led to less potent inhibitors mdpi.com.

| Core Scaffold | N-Substitution on Piperazine | Effect on Biological Activity | Reference |

|---|---|---|---|

| 5-(piperazin-1-ylmethyl)quinolin-8-ol | Alkyl groups with electron-donating substituents | Enhanced antibacterial activity | jmaterenvironsci.com |

| 5-(piperazin-1-ylmethyl)quinolin-8-ol | Alkyl groups with electron-withdrawing substituents | Weaker antibacterial activity | jmaterenvironsci.com |

| 4-Anilino-quinazoline | 4-Methyl-piperazine | Highest EGFR inhibitory activity | mdpi.com |

| 4-Anilino-quinazoline | Morpholine or Piperidine | Less potent EGFR inhibitors | mdpi.com |

Structural modifications of the piperazine ring itself have been investigated as a means to improve the efficacy and selectivity of this compound derivatives. These modifications can alter the conformational flexibility and binding interactions of the molecule.

One approach involves replacing the flexible piperazine ring with a more rigid structure. For example, the 2,5-diazabicyclo[2.2.1]heptane (DBH) system has been used as a rigid counterpart to the piperazine ring in the design of nucleozin (B1677030) analogs with anti-influenza activity plos.org. It has been suggested that compounds with the DBH system may have better binding ability due to the rigidity of the bicyclic ring plos.org.

In other studies, the piperazine ring is a key component of more complex heterocyclic systems. For example, a series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with varying substituents on the piperazine ring, leading to potent, non-competitive inhibitors of inflammatory caspases epa.gov.

Hybridization Strategies and Their Contribution to SAR

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create new chemical entities with enhanced biological activity. The this compound scaffold has been extensively used in hybridization strategies.

Quinoline-piperazine hybrids have attracted significant attention in antimicrobial research due to their activity against both Gram-positive and Gram-negative bacteria mdpi.com. For example, a new series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed by combining the quinoline, piperazinyl, and benzoylamino moieties nih.gov. This structural synergy offers a promising pathway for developing more potent antimicrobial agents nih.gov.

In another study, a novel series of quinazolin-4(3H)-one derivatives were synthesized using a hybridization strategy that combined the quinazolin-4(3H)-one scaffold, a diarylether fragment, and the piperazine ring for evaluation against Toxoplasma gondii nih.gov. The structure-activity relationship investigation indicated that the substituent at the N-3 position of the quinazolin-4(3H)-one is important for anti-T. gondii activity nih.gov.

The 7-chloro-4-(piperazin-1-yl)quinoline structure has also been used as a core for creating hybrid molecules with diverse pharmacological profiles, including antimalarial, anticancer, and antidiabetic activities nih.gov.

| Hybrid Strategy | Combined Pharmacophores | Target/Application | Key SAR Finding | Reference |

|---|---|---|---|---|

| Antimicrobial | Quinoline, Piperazine, Benzoylamino | Antibacterial agents | Structural synergy enhances antimicrobial effect. | nih.gov |

| Antiparasitic | Quinazolin-4(3H)-one, Diarylether, Piperazine | Anti-Toxoplasma gondii | Substituent at N-3 of quinazolinone is crucial for activity. | nih.gov |

| Diverse Pharmacological Profiles | 7-Chloro-4-(piperazin-1-yl)quinoline with other active pharmacophores | Antimalarial, Anticancer, Antidiabetic | The core structure is a versatile scaffold for hybridization. | nih.gov |

Integration with Other Bioactive Frameworks

The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been effectively used to create new chemical entities based on the this compound scaffold. mdpi.com This approach aims to synergize the beneficial aspects of each component, leading to compounds with enhanced biological activity and favorable drug-likeness properties. mdpi.com The 7-chloro-4-(piperazin-1-yl)quinoline structure, in particular, has served as a versatile scaffold for creating hybrid molecules with a wide range of pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities. nih.gov

A significant area of application for this strategy has been in the development of new antimicrobial agents. Quinolone and quinoline-based drugs are known for their mode of action, which often involves the destruction of bacterial DNA. nih.gov By creating quinoline-piperazine hybrids, researchers have targeted both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. mdpi.com

For instance, one study pursued the development of novel antibacterial agents by combining the quinoline, piperazinyl, and benzoylamino moieties. mdpi.com This led to a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. In silico evaluations of these designed compounds suggested favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness properties. mdpi.com Subsequent in vitro testing against Staphylococcus aureus and Pseudomonas aeruginosa revealed that certain derivatives exhibited potent and selective activity against the Gram-positive S. aureus strain. mdpi.com

Another research effort focused on designing quinoline-piperazine hybrids for antibacterial and antituberculosis applications. nih.govrsc.org In this work, active pharmacophores such as piperazine-coupled sulfonamides and amides were introduced at the 2nd position of the quinoline ring. nih.gov This design resulted in compounds with significant inhibitory activity against various bacterial strains and, notably, against non-virulent, virulent, and multidrug-resistant (MDR) tuberculosis pathogens. nih.govrsc.org

The research findings below illustrate the integration of the this compound scaffold with other bioactive frameworks to yield potent antimicrobial agents.

| Compound | Integrated Framework | Target Organism | Activity (MIC) |

| 5k | Benzoylamino | Staphylococcus aureus ATCC 25923 | 10 µM mdpi.com |

| 10g | Sulfonamide | Staphylococcus aureus | 0.03 µg/mL nih.gov |

| 10g | Sulfonamide | Moraxella catarrhalis | 0.06 µg/mL nih.gov |

| 10g | Sulfonamide | Tuberculosis strains | 0.07 µM rsc.org |

| 11e | Amide | Tuberculosis strains | 1.1 µM rsc.org |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism.

Pharmacophore Hybrid Approaches in Compound Design

The pharmacophore hybrid approach is a rational drug design strategy that involves combining distinct pharmacophoric units to create a new molecule with a desired biological profile. This method has been successfully applied to the this compound scaffold to develop novel anticancer agents. nih.govnih.gov

In one notable study, researchers designed and synthesized a new series of 4-piperazinylquinoline derivatives based on a urea (B33335)/thiourea (B124793) scaffold with the goal of improving anti-breast cancer activity. nih.govresearchgate.net This approach was conceptualized based on the known anticancer properties of other 4-aminoquinoline (B48711) analogs and the biological significance of urea/thiourea moieties. nih.gov

The synthesized compounds were evaluated for their antiproliferative effects on several human breast tumor cell lines (MDA-MB-231, MDA-MB-468, and MCF7) and non-cancer breast epithelial cell lines (184B5 and MCF10A). nih.gov Several of the novel compounds demonstrated significantly improved antiproliferative activity against the breast cancer cells. nih.govresearchgate.net

Compound 23 (RL-15), a thiourea derivative, was identified as a particularly promising lead compound. nih.govnih.gov Its cell-killing activity was found to be 7 to 11 times higher in cancer cells compared to non-cancer cells. nih.govresearchgate.net Further cell-based studies revealed that compound 23 induced a loss of plasma membrane integrity in cancer cells, highlighting a potential mechanism of its potent and selective anticancer effect. nih.govresearchgate.net The success of this compound in cell culture studies suggests its potential as a lead for developing effective and safe anticancer drugs. nih.gov

The table below summarizes the key findings from the pharmacophore hybrid approach, showcasing the antiproliferative activity of selected 4-piperazinylquinoline-urea/thiourea derivatives.

| Compound ID | Scaffold Type | Key Structural Feature | Biological Activity Highlight |

| 5 | Urea | Phenylamide attached to piperazine-1-carboxylic acid | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

| 9 | Urea | - | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

| 17 | Thiourea | - | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

| 18 | Thiourea | - | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

| 21 | Thiourea | - | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

| 23 (RL-15) | Thiourea | 2-morpholin-4-yl-ethyl amide attached to piperazine-1-carbothioic acid | Antigrowth/cell-killing activity is 7-11 fold higher on cancer than non-cancer cells. nih.govnih.gov |

| 29 | Thiourea | - | Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net |

Biological Activities and Pharmacological Spectrum of 4 Piperazin 1 Yl Quinoline Compounds

Antimicrobial Properties

The 4-piperazin-1-yl-quinoline scaffold is a key pharmacophore in the development of new antimicrobial agents. researchgate.netresearchgate.net Molecular hybridization, combining the quinoline (B57606) and piperazine (B1678402) moieties, has led to the creation of compounds with a broad spectrum of activity. researchgate.netnih.gov These hybrid molecules have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. nih.gov

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of this compound have shown significant potential as antibacterial agents, with activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 4-piperazinylquinoline compounds with a 1,3,5-triazine (B166579) side portion exhibited noteworthy Minimum Inhibitory Concentration (MIC) values in the range of 3–12 μM against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another derivative featuring a hydrazone moiety showed an MIC of 2 μM against S. aureus. nih.gov

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and tested against representative Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains. nih.gov One compound in this series, designated 5k, demonstrated potent and selective activity against S. aureus with an MIC of 10 μM. nih.gov This activity was attributed to its ability to affect cell membrane integrity. nih.gov In contrast, no significant activity was observed against P. aeruginosa for this particular series of compounds. nih.gov

Other studies have also highlighted the broad-spectrum potential of these compounds. For example, compounds designated 1a and 1b showed promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli, with MIC values ranging from 3.9 to 7.8 μM. nih.gov Additionally, novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have been synthesized and shown to possess very good antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound with 1,3,5-triazine side portion | S. aureus, P. aeruginosa, E. coli | 3–12 |

| Compound with hydrazone moiety | S. aureus | 2 |

| Compound 5k | S. aureus | 10 |

| Compounds 1a, 1b | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9–7.8 |

Activity Against Mycobacteria

The quinoline core is a recognized pharmacophore in the development of antitubercular (anti-TB) agents, with bedaquiline, a quinoline-containing drug, being used against multidrug-resistant tuberculosis (MDR-TB). nih.govrsc.org The hybridization of the quinoline moiety with a piperazine ring has yielded compounds with significant antimycobacterial properties. rsc.org

A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides were synthesized and evaluated for their in vitro activity against non-virulent, virulent, and MDR strains of Mycobacterium tuberculosis (Mtb). rsc.org Two compounds from this series, 10g and 11e, displayed significant inhibitory activity against all tested TB strains, with lowest MIC values of 0.07 μM and 1.1 μM, respectively. rsc.org These compounds were found to be more effective than some first and second-line TB drugs. rsc.org

In another study, a series of 30 piperazinyl-benzothiazinone-based quinoline hybrids were synthesized as potential anti-TB agents. nih.gov Of these, 24 compounds showed substantial activity against M. tuberculosis H37Rv, with MIC values ranging from 0.06 to 1 µg/ml. nih.gov When screened against clinical isolates of drug-resistant Mtb strains, these potent compounds demonstrated equipotent inhibition with MIC values of 0.03-0.25 µg/ml. nih.gov A lead compound from this series exhibited concentration-dependent bactericidal activity, completely eliminating Mtb bacilli within 7 days at 10 times its MIC. nih.gov

Table 2: Antimycobacterial Activity of Selected this compound Derivatives

| Compound Series | M. tuberculosis Strain | MIC Range |

|---|---|---|

| Quinoline-piperazine sulfonamides/amides (e.g., 10g, 11e) | Non-virulent, virulent, and MDR strains | 0.07 μM - 1.1 μM |

| Piperazinyl-benzothiazinone-based quinoline hybrids | H37Rv | 0.06–1 µg/ml |

| Piperazinyl-benzothiazinone-based quinoline hybrids | Drug-resistant clinical isolates | 0.03-0.25 µg/ml |

Comparison with Established Antibiotics (e.g., Ciprofloxacin)

Ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, contains a piperazinyl-substituted quinoline core and is used against resistant bacterial strains and to treat tuberculosis. nih.gov Research has shown that newly synthesized this compound derivatives can exhibit antibacterial activity comparable to or, in some cases, exceeding that of ciprofloxacin.

In a study comparing the in vitro activity of ciprofloxacin with other new fluorinated piperazinyl-substituted quinoline derivatives like norfloxacin, ofloxacin, and pefloxacin, ciprofloxacin was generally found to be about four times more active. nih.gov However, modifications to the core structure can enhance potency. For instance, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides were synthesized, and one compound (10g) showed a lower MIC of 0.03 μg/mL against S. aureus, which was comparable to the standard drugs ciprofloxacin, linezolid, and trimethoprim. nih.gov Another compound (11e) from a related series also showed excellent activity against most bacteria, with an MIC of 0.03 μg/mL against M. catarrhalis. nih.gov

Derivatives have also been developed to tackle resistance. For example, certain 7-[4-(carbopiperazin-4-yl)] derivatives of ciprofloxacin showed improved antimicrobial activities, with some being 16-fold more potent than the parent drug against ciprofloxacin-resistant P. aeruginosa (CRPA). nih.gov

Anticancer and Antiproliferative Activities

The combination of quinoline and piperazine moieties has proven to be a promising strategy in the discovery of new anticancer agents. researchgate.netnih.gov This molecular hybridization approach can result in hybrid molecules with enhanced biological activity and potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

A number of studies have demonstrated the potent ability of this compound derivatives to inhibit the growth of cancer cells. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. nih.govunipa.it Specifically, compounds 8c and 8g from this series effectively inhibited cancer cell growth. nih.gov

In another study, a series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute (NCI) panel of 60 cancer cell lines. nih.govnih.gov Several of these compounds were found to be potent inhibitors of cancer cell growth. nih.govnih.gov One compound, QQ1, was identified as a hit compound for ACHN renal cancer cells with an IC50 value of 1.55 μM. nih.govnih.gov Further investigation revealed that QQ1 could inhibit ACHN cell proliferation by inducing cell cycle arrest. nih.govnih.gov

The antiproliferative effects of these compounds are not limited to renal cancer. One 4-piperazinylquinoline hybrid, compound 1, showed a strong antiproliferative effect on the MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. researchgate.net Other piperazinyl-quinolines, designated 2-5, also demonstrated noteworthy antiproliferative activities against various cancer cell lines. researchgate.net

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity/IC50 |

|---|---|---|

| Compounds 8c and 8g | UO-31 (Renal) | Effective growth inhibition |

| Compound QQ1 | ACHN (Renal) | 1.55 μM |

| Compound 1 | MCF-7 (Breast), PC-3 (Prostate) | Strong antiproliferative effect |

| Compounds 2-5 | Various cancer cell lines | Noteworthy antiproliferative activities |

Selectivity Towards Cancer Cells vs. Non-Cancerous Cells

An important aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, non-cancerous cells, which can minimize side effects. Research into this compound derivatives has addressed this aspect.

In a study of quinoline-based dihydrazone derivatives, the tested compounds exhibited significant antiproliferative activity against selected cancer cell lines (BGC-823 gastric cancer, BEL-7402 hepatoma, MCF-7 breast cancer, and A549 lung adenocarcinoma) with IC50 values ranging from 7.01 to 34.32 μM. rsc.org Crucially, none of these compounds had obvious cytotoxic activity against the human normal liver cell line HL-7702, indicating a degree of selectivity for cancer cells. rsc.org

Similarly, a series of aminated quinolinequinones linked to piperazine analogs (QQ1 and QQ4) were evaluated for cytotoxicity in three cancer cell lines (HCT-116 colon, ACHN renal, and MCF7/T-47D breast) as well as a normal cell line (HUVEC). nih.gov While demonstrating potent inhibition of cancer cell growth, the study aimed to gain a deeper understanding of their effects, which includes an assessment of their impact on non-cancerous cells. nih.gov The development of compounds like the 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile series, which effectively inhibit cancer cell growth without excessive cytotoxic effects, further underscores the potential for achieving selectivity with this chemical scaffold. nih.gov

Anti-Breast Cancer Activity of Specific Derivatives

Researchers have synthesized and evaluated a series of 4-piperazinylquinoline derivatives, particularly those based on urea (B33335) and thiourea (B124793) scaffolds, for their antiproliferative effects against various human breast cancer cell lines. researchgate.netnih.gov A pharmacophore hybrid approach has been utilized to design these novel compounds, aiming to enhance their anti-cancer efficacy. nih.gov

In one study, 26 novel 4-piperazinylquinoline derivatives were tested on breast tumor cell lines MDA-MB-231, MDA-MB-468, and MCF7. researchgate.net Several compounds, including 5, 9, 17, 18, 21, 23, and 29, demonstrated significantly improved antiproliferative activity. nih.gov Notably, compound 23 , identified as 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide (RL-15) , was found to be particularly potent. researchgate.netnih.gov This compound's anti-growth activity was 7 to 11 times higher in cancer cells compared to non-cancer breast epithelial cell lines (184B5 and MCF10A), indicating a desirable cancer-cell specific action. researchgate.netnih.gov Further investigation revealed that compound 23 induces its cell-killing effect by compromising the integrity of the cancer cell's plasma membrane. researchgate.net

| Compound ID | Chemical Name | Activity | Cell Lines | Key Finding |

| 23 (RL-15) | 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide | Antiproliferative | MDA-MB-231, MDA-MB-468, MCF7 | 7-11 fold higher activity in cancer cells vs. non-cancer cells. researchgate.netnih.gov |

| 5, 9, 17, 18, 21, 29 | Urea/Thiourea derivatives of 4-piperazinylquinoline | Antiproliferative | MDA-MB-231, MDA-MB-468, MCF7 | Showed significantly improved antiproliferative activity. nih.gov |

Antimalarial and Antiparasitic Effects

The quinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. youtube.com Hybrid compounds that link the 4-aminoquinoline (B48711) structure with other molecules via a piperazine linker have been investigated to overcome drug resistance. nih.gov These hybrids have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Several studies have reported on quinoline-piperazine hybrids with potent antimalarial activity. For instance, a series of 4-aminoquinoline-pyrimidine hybrids conjugated through a piperazine linker displayed IC₅₀ values below 1 µM for both sensitive and resistant P. falciparum strains. nih.gov Another study described 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide compounds with in vitro growth inhibition of P. falciparum showing IC₅₀ values ranging from 0.30 to 33.52 μM. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of heme polymerization into hemozoin, a critical detoxification process for the parasite. nih.gov A novel compound, QP-11 , which features a piperazine-linked 7-chloroquinoline-triazole motif, has been highlighted as a potent antiplasmodial agent, effective against both sensitive (NF54) and resistant (K1) strains of P. falciparum with IC₅₀ values of 0.8 μM and 1.7 μM, respectively. mdpi.com

| Compound Class | Linker | Target Organism | Activity Range (IC₅₀) | Reference |

| 4-Aminoquinoline-pyrimidine hybrids | Piperazine | P. falciparum (CQ-sensitive & resistant) | < 1 µM | nih.gov |

| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide | Piperazine | P. falciparum | 0.30 - 33.52 µM | nih.gov |

| QP-11 (7-chloroquinoline-triazole conjugate) | Piperazine | P. falciparum (NF54 & K1 strains) | 0.8 µM & 1.7 µM | mdpi.com |

| 4-aminochloroquinoline-sulfonamides | Piperazine | P. falciparum (FCR-3 strain) | < 2 µM | nih.gov |

Anti-HIV Activity

Derivatives of the quinoline scaffold have also been explored for their potential as anti-HIV agents. researchgate.net Research into quinoline-based compounds has led to the synthesis and evaluation of molecules for their ability to inhibit HIV-1. mdpi.com While direct studies on this compound are part of a broader exploration, related structures have shown promise. For example, quinoline–1,2,3-triazole–anilines have been synthesized and evaluated in vitro against HIV-1 subtype B. mdpi.com The general strategy often involves designing inhibitors that target crucial viral enzymes, such as HIV-1 protease. Novel HIV-1 protease inhibitors have been designed with various ligands to enhance binding and efficacy against drug-resistant viral variants. mdpi.com Fluoroquinolones, a related class of compounds, have also demonstrated activity against viral infections, including HIV. researchgate.net

Antidiabetic Potential

Piperazine and quinoline derivatives have emerged as promising scaffolds for the development of new antidiabetic agents. nih.govresearchgate.net One of the primary therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. researchgate.net Piperazinyl- and morpholinyl-quinoline derivatives have demonstrated a significant ability to inhibit metabolic enzymes, including α-glucosidase. nih.gov

A specific series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net These compounds were identified as potential new agents for managing type 2 diabetes. researchgate.net Kinetic and molecular docking studies suggested that these compounds may bind to an allosteric site near the active site of the α-glucosidase enzyme, exerting their inhibitory effect through a combination of hydrophobic and polar interactions. researchgate.net

| Compound Class | Target Enzyme | Therapeutic Potential | Mechanism of Action |

| Piperazinyl-quinoline derivatives | α-Glucosidase | Type 2 Diabetes | Inhibition of carbohydrate digestion. nih.govresearchgate.net |

| Thiosemicarbazide-linked quinoline-piperazine derivatives | α-Glucosidase | Type 2 Diabetes | Binds to an allosteric site of the enzyme. researchgate.net |

Modulation of Neurological Targets

The this compound framework is a key component in the design of ligands for dopamine (B1211576) receptors, particularly with the goal of achieving selectivity for the D3 receptor subtype over the D2 subtype. mdpi.comacs.org This selectivity is highly sought after for treating neuropsychiatric disorders and Parkinson's disease, as D3-selective agents may offer therapeutic benefits with a reduced side-effect profile compared to non-selective D2/D3 agonists. nih.govmdpi.com

Numerous studies have focused on N-arylpiperazine derivatives, which can bind with high affinity and selectivity to the D3 receptor. mdpi.com For example, a series of racemic compounds, 19a and 19b , which feature an 8-hydroxy quinoline moiety attached to the piperazine ring, exhibited high affinity for both D2 and D3 receptors. nih.gov These compounds showed moderate preferential affinity for the D3 receptor, with D2/D3 selectivity ratios of 19.62 and 10.22, respectively. nih.gov The modification of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structures has been shown to strongly influence intrinsic activity at the D3 receptor. nih.gov Extensive structure-activity relationship (SAR) studies have led to the discovery of highly potent and selective D3 antagonists, with some compounds showing over 400-fold selectivity for D3 over the D2 receptor. nih.gov

| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Key Feature |

| 12a | 5.57 | 86 | 15.4 | 5-methylquinoline-8-ol moiety. nih.gov |

| 12b | 3.71 | 41 | 11.0 | 5-methylquinoline-8-ol moiety. nih.gov |

| 19a | 0.81 | 15.9 | 19.6 | 8-hydroxy quinoline moiety. nih.gov |

| 19b | 1.35 | 13.8 | 10.2 | 8-hydroxy quinoline moiety. nih.gov |

| 6a | 1.4 | - | ~500-fold | 3-thiophenephenyl N-phenylpiperazine analog. mdpi.com |

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net Piperazine-quinoline hybrids have been investigated as potential multi-target directed ligands (MTDLs) for Alzheimer's, targeting not only cholinesterases but also other factors like metal chelation and oxidative stress. researchgate.net

Recent studies have detailed the synthesis of piperazine-quinoline-based compounds that exhibit notable inhibitory activity against both AChE and butyrylcholinesterase (BuChE). researchgate.net Molecular docking studies suggest that the quinoline fragment can effectively bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. researchgate.net In one study, a compound (95 ) containing a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group displayed the most promising inhibitory activity against AChE with an IC₅₀ of 3.013 µM. researchgate.net Another compound (83 ) showed the highest BuChE inhibition with an IC₅₀ of 1.888 µM. researchgate.net These findings highlight the potential of the this compound scaffold in developing novel therapeutics for neurodegenerative disorders like Alzheimer's disease. nih.gov

| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) | Key Feature |

| 95 | AChE | 3.013 µM | 4-chloroaniline and 4-methoxybenzyl groups. researchgate.net |

| 95 | BuChE | 3.144 µM | 4-chloroaniline and 4-methoxybenzyl groups. researchgate.net |

| 83 | BuChE | 1.888 µM | 2-methoxyaniline and 4-fluorobenzyl groups. researchgate.net |

Serotonin (B10506) Antagonism

The this compound scaffold is a recognized pharmacophore in the development of serotonin receptor antagonists. nih.gov Derivatives of this structure have been investigated for their ability to interact with various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT3. nih.govnih.gov

In the pursuit of novel 5-HT1A antagonists, researchers identified a prototype compound, a quinolyl-piperazinyl piperidine (B6355638) analogue, that demonstrated potent and selective 5-HT1A antagonism. nih.gov Further studies on related structures, such as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), a novel 5-HT3 receptor antagonist, have shown potential antidepressant-like activity in rodent models. nih.govnih.gov This compound, with a pA2 value of 7.3, exhibited greater potency than the established 5-HT3 antagonist ondansetron (B39145) (pA2 of 6.9). nih.govnih.gov

Research has also explored a series of esters and amides of quinoline derivatives containing a basic azabicycloalkyl moiety for their affinity to 5-HT3 receptors. nih.gov Many of these compounds, particularly the esters, displayed significantly higher potency than ondansetron, with some showing a Ki value as low as 0.31 nM, indicating a strong binding affinity for the 5-HT3 receptor. nih.gov

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Quinolyl-piperazinyl piperidines | 5-HT1A | Identified as potent and selective antagonists. | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | 5-HT3 | Showed a pA2 value of 7.3, indicating higher potency than ondansetron. Exhibited antidepressant-like effects in animal models. | nih.govnih.gov |

| Esters of 2-alkoxy-quinoline-4-carboxylic acid | 5-HT3 | Demonstrated high affinity with Ki values as low as 0.31 nM. | nih.gov |

Anti-Inflammatory and Analgesic Activities

Certain derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have demonstrated significant anti-inflammatory and analgesic properties in both in-vitro and in-vivo experimental models. tbzmed.ac.irproquest.comproquest.com One particular compound, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, referred to as compound 5, has been a focus of such investigations. tbzmed.ac.irproquest.comtbzmed.ac.ir

The anti-inflammatory activity of compound 5 was evaluated using the carrageenan-induced paw edema assay in mice. tbzmed.ac.irtbzmed.ac.ir The compound showed a notable percentage of edema inhibition at 1, 2, and 3 hours post-carrageenan administration (34%, 50%, and 64%, respectively). tbzmed.ac.irproquest.comtbzmed.ac.ir This effect was accompanied by a significant reduction in serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.irproquest.comtbzmed.ac.ir

Suppression of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are mediated through the suppression of key inflammatory mediators. tbzmed.ac.irproquest.com In studies using RAW 264.7 murine macrophage models, compound 5 demonstrated the highest inhibitory activity on lipopolysaccharide (LPS)-induced NO release among a series of tested derivatives. tbzmed.ac.irproquest.com

This inhibition of NO production was linked to the suppression of inducible nitric oxide synthase (iNOS) at both the protein and gene expression levels. proquest.comtbzmed.ac.ir Furthermore, compound 5 was found to significantly decrease the gene expression levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the inflammatory enzyme COX-2. proquest.comtbzmed.ac.ir The effect of compound 5 on the expression of TNF-α, COX-2, and IL-1β was observed to be comparable to that of the control drug, indomethacin. tbzmed.ac.ir

| Inflammatory Mediator | Effect of Compound 5 | Experimental Model | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of LPS-induced release | RAW 264.7 macrophages | tbzmed.ac.irproquest.com |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein and gene expression | RAW 264.7 macrophages | proquest.comtbzmed.ac.ir |

| Cyclooxygenase-2 (COX-2) | Decreased gene expression and serum levels | RAW 264.7 macrophages & Mouse models | proquest.comtbzmed.ac.ir |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased gene expression | RAW 264.7 macrophages | proquest.comtbzmed.ac.ir |

| Interleukin-1beta (IL-1β) | Decreased gene expression | RAW 264.7 macrophages | proquest.comtbzmed.ac.ir |

| Interleukin-6 (IL-6) | Decreased gene expression | RAW 264.7 macrophages | proquest.com |

Peripheral and Central Analgesic Effects

In addition to anti-inflammatory properties, compound 5 has exhibited both peripheral and central analgesic effects. tbzmed.ac.irproquest.comproquest.com The peripheral analgesic activity was assessed using the acetic acid-induced writhing test in mice. tbzmed.ac.ir Treatment with compound 5 resulted in a significant inhibition of abdominal writhing, with effects comparable to the standard analgesic drug diclofenac (B195802) sodium. tbzmed.ac.irproquest.comtbzmed.ac.ir

The central analgesic potential of compound 5 was evaluated using the hot-plate test in mice. tbzmed.ac.ir The compound demonstrated a rapid onset of action, with analgesic activity observed starting from 15 minutes post-administration and reaching its peak at 45 minutes. tbzmed.ac.irproquest.com The analgesic effect at its peak was significantly higher than that of tramadol (B15222) hydrochloride, suggesting a potent central analgesic mechanism. tbzmed.ac.irproquest.com

| Analgesic Effect | Experimental Test | Key Findings | Reference |

|---|---|---|---|

| Peripheral | Acetic acid-induced writhing test | Significant inhibition of writhing, comparable to diclofenac sodium. | tbzmed.ac.irproquest.com |

| Central | Hot-plate test | Rapid onset (15 min), with peak effect at 45 min significantly higher than tramadol. | tbzmed.ac.irproquest.com |

Sirtuin Inhibition

The 7-chloro-4-(piperazin-1-yl)quinoline structure is also recognized as an important scaffold for the development of sirtuin inhibitors. nih.gov Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in regulating metabolism, stress responses, and aging processes. aging-us.com The development of small-molecule sirtuin modulators is an active area of research due to their potential as therapeutic targets for metabolic and age-related diseases. aging-us.com

While specific inhibitory data for this compound itself is emerging, related structures incorporating the 1-phenylpiperazine (B188723) skeleton have been identified as a new class of SIRT6 inhibitors. researchgate.net For instance, the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) demonstrated an IC50 value of 4.93 μM against SIRT6 and showed high selectivity over other sirtuin isoforms (SIRT1-3) and histone deacetylases (HDAC1-11). researchgate.net In a mouse model of type 2 diabetes, this compound was shown to increase the level of the glucose transporter GLUT-1, leading to a reduction in blood glucose. researchgate.net This highlights the therapeutic potential of piperazine-containing compounds in targeting sirtuin pathways.

Mechanisms of Action and Molecular Interactions

Receptor and Enzyme Binding Affinity Studies

Derivatives of 4-piperazin-1-yl-quinoline have demonstrated significant binding affinities for a range of receptors and enzymes, which is central to their therapeutic activities.

Certain derivatives have been identified as potent dopamine (B1211576) D2/D3 receptor agonists. For instance, compounds incorporating an 8-hydroxy quinoline (B57606) moiety into the piperazine (B1678402) ring of a hybrid template have shown high affinity for these receptors. This has led to the identification of lead molecules with potent agonist properties in functional assays. nih.gov

In the realm of cancer research, some 4-aniline quinoline derivatives containing a phenylsulfonylurea moiety have been shown to possess dual inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). One of the most effective inhibitors from this series demonstrated IC50 values of 0.72 μM against PI3K and 2.62 μM against mTOR. nih.gov

Furthermore, in silico studies of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives predicted strong binding affinity to several key oncogenic proteins, including AXL, C-RAF, BCL-2, and LSD1, with induced fit docking scores comparable to or higher than control inhibitors. nih.govunipa.it Another study on a novel piperazine-containing compound, LQFM018, which is a derivative of a clozapine (B1669256) analogue, showed affinity for the dopamine D4 receptor with a Ki of 0.26 μM. researchgate.net

| Compound/Derivative Class | Target Receptor/Enzyme | Binding Affinity/Inhibitory Concentration (IC50/Ki) |

|---|---|---|

| 4-Aniline quinoline with phenylsulfonylurea | PI3K | 0.72 μM |

| 4-Aniline quinoline with phenylsulfonylurea | mTOR | 2.62 μM |

| LQFM018 | Dopamine D4 Receptor | 0.26 μM (Ki) |

Interference with Essential Biological Processes in Pathogens and Cancer Cells

The this compound scaffold is a key component in molecules that interfere with critical biological processes in both pathogenic microorganisms and cancer cells.

In oncology, these derivatives exhibit potent antiproliferative and cytotoxic effects across a variety of cancer cell lines. For example, a series of aminated quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth. nih.gov The compound QQ1 from this series was particularly effective against the ACHN renal cancer cell line, with an IC50 value of 1.5 ± 0.16 μM, and was found to inhibit cell proliferation via cell cycle arrest. nih.gov Another study on a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated cytotoxic activity against several cancer cell lines with IC50 values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer). mdpi.com The mechanism of action for BAPPN was linked to the upregulation of apoptotic proteins caspase-3 and p53, and the downregulation of proliferative proteins. mdpi.comnih.gov Some 5-methyl-5H-indolo[2,3-b]quinoline derivatives are also known to bind to DNA and act as topoisomerase II inhibitors. mdpi.comnih.gov

Beyond cancer, certain this compound derivatives have shown potential as antifungal agents. A study on 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which can be considered isosteric relatives of quinolines, revealed antifungal activity against Candida albicans. nih.gov

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| QQ1 | ACHN (Renal) | 1.5 ± 0.16 μM |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL |

| BAPPN | HCT-116 (Colon) | 23 µg/mL |

| BAPPN | MCF-7 (Breast) | 3.1 µg/mL |

| BAPPN | A549 (Lung) | 9.96 µg/mL |

Targeting Specific Molecular Pathways (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

A significant mechanism of action for some this compound derivatives is the targeted inhibition of specific molecular pathways implicated in disease progression, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis. mdpi.com

A study focused on the synthesis of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives identified a potent VEGFR-2 inhibitor. The most active compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), exhibited an IC50 of 1.38 μM against VEGFR-2, which was comparable to the standard drug sorafenib (B1663141) (0.33 μM). researchgate.net Docking studies confirmed that this compound has a binding mode similar to that of other VEGFR-2 inhibitors. researchgate.net

Another derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to significantly reduce the secretion of vascular endothelial growth factor (VEGF) protein in cancer cell lines, further highlighting the role of this class of compounds in modulating angiogenesis pathways. mdpi.comnih.gov

Effects on Cellular Membrane Integrity

Certain derivatives of this compound have been shown to exert their cytotoxic effects by compromising the integrity of cellular membranes.

The novel derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) was observed to induce significant ultrastructural changes in cancer cells. These changes included alterations to both the cellular and nuclear membranes, such as the vanishing of membrane blebbing and microvilli, cytoplasmic condensation, and a shrunken nucleus with more condensed chromatin. mdpi.comnih.gov These morphological changes are indicative of induced cell injury and death. nih.gov

Interaction with Metal Ions and Resultant Therapeutic Efficacy

The ability of the quinoline scaffold to chelate metal ions has been exploited to enhance the therapeutic efficacy of this compound derivatives. Quinolones, a related class of compounds, are known to bind metal ions through their carboxylic acid and carbonyl oxygen atoms, and in some cases, through the piperazinyl ring. nih.gov

This property has been leveraged in the design of bifunctional molecules. For example, by attaching an iron-binding 8-hydroxy quinoline moiety to the piperazine ring of dopamine D2/D3 agonist templates, researchers have developed compounds that can chelate iron. nih.gov The rationale behind this approach is to reduce oxidative stress in neurodegenerative diseases like Parkinson's, where iron dysregulation plays a role. nih.gov Complexation studies with one of the lead molecules from this research demonstrated efficient chelation with iron and potent antioxidant activity. nih.gov

Computational and Theoretical Studies on 4 Piperazin 1 Yl Quinoline Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein at the atomic level. For 4-piperazin-1-yl-quinoline derivatives, docking studies have been crucial in identifying potential biological targets and elucidating binding modes.

In the quest for new anticancer agents, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were investigated. nih.gov In silico induced fit docking (IFD) studies predicted that these compounds could strongly bind to key oncogenic proteins involved in the progression of renal cell carcinoma (RCC). nih.gov These computational predictions provided a rationale for their observed potent antiproliferative effects against the UO-31 renal cancer cell line. nih.gov

Similarly, docking studies on other quinoline (B57606) derivatives have identified stable ligand-protein complexes. For instance, newly designed quinoline derivatives have been shown to form hydrogen bonds and π-interactions with highly conserved amino acids like His41, His164, and Glu166 in the Mpro enzyme of SARS-CoV-2. nih.gov Another study focusing on quinazolinone derivatives, which share structural similarities, revealed that these compounds could act as DNA intercalating agents by forming hydrogen bonds with nucleotides such as DG 13 and DC 12. derpharmachemica.com

The binding energies calculated from docking studies provide a quantitative measure of the affinity between the ligand and the target. For a series of novel quinoline and pyridine (B92270) derivatives targeting Aurora A kinase, the minimum binding energies ranged from -6.29 to -8.20 kJ/mol. Specifically, certain ligands demonstrated strong interactions, with binding energies of -7.73, -7.64, and -7.31 kJ/mol, indicating a high affinity for the active site.

These investigations underscore the power of molecular docking to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide a foundational understanding of the structure-activity relationships that govern the therapeutic potential of this compound derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-target complexes over time, complementing the static picture provided by molecular docking. These simulations evaluate the stability and conformational changes of the complex under physiological conditions.

For 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, MD studies supported the findings from molecular docking, providing further insights into their mechanisms of action as potential anticancer agents. nih.gov The simulations confirmed the stability of the predicted binding poses within the target oncogenic proteins. nih.gov

In studies of other quinoline derivatives targeting the SARS-CoV-2 Mpro enzyme, MD simulations were performed on the most promising compound and a reference drug. nih.gov The analysis of conformational stability, residue flexibility (RMSF), compactness (SASA), and hydrogen bonding patterns revealed that the complex formed by the quinoline derivative was comparably stable to the complex with the reference drug. nih.gov The consistent formation of intermolecular hydrogen bonds with key residues like Glu166 and Gln189 throughout the simulation validated the strong interaction predicted by docking. nih.gov

MD simulations have also been employed to evaluate the binding stability of antimalarial compounds with human serum albumin (HSA). mdpi.com Using the Desmond module, simulations were run for 100 ns to understand the interaction dynamics, which is crucial for the pharmacokinetic profile of a drug. mdpi.com Similarly, simulations on piperazine-1,3,4-oxadiazole-quinoline hybrids targeting GABA-A receptors were used to confirm the stability of the compounds at the active site, reinforcing in vivo screening results for potential antiepileptic agents. nih.gov These studies collectively demonstrate that MD simulations are a vital tool for validating docking results and assessing the temporal stability of ligand-receptor interactions for quinoline-based compounds.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profiles. In silico ADMET prediction allows for the early assessment of these properties, helping to filter out compounds that are likely to fail in later stages of drug development.

For a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, ADMET and drug-likeness profiles were evaluated computationally before their synthesis. nih.govunipa.it The results were promising, with all compounds predicted to be highly absorbed in the gastrointestinal tract via passive mechanisms. unipa.it This was supported by the calculated Caco-2 cell permeability, a key indicator of gut-blood barrier penetration. unipa.it Furthermore, these piperazinyl-quinolines exhibited a favorable balance between lipophilicity and hydrophilicity and were not predicted to be substrates of the P-glycoprotein (P-gp) efflux pump, which is often responsible for poor bioavailability and drug resistance. unipa.it The compounds also showed good adherence to various drug-likeness rules, including those of Lipinski, Ghose, and Veber, with none showing more than one violation. nih.govunipa.it

The BOILED-Egg graphical model, a common tool for visualizing ADMET properties, indicated that these derivatives are expected to be passively absorbed in the intestine without passing the blood-brain barrier, and are not P-gp substrates. nih.gov Similar in silico ADME predictions for other piperazine (B1678402) and quinoline conjugates have been used to determine their pharmacokinetic profiles, reinforcing the findings from in vivo studies. nih.govresearchgate.net Toxicity predictions for certain quinoline derivatives have also confirmed them to be less toxic than reference drugs, further supporting their potential as therapeutic agents. nih.gov

| Property | Prediction | Significance |

|---|---|---|

| Gastrointestinal Absorption | High (passive mechanism) | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Indicates effective penetration of the gut-blood barrier. |

| P-gp Substrate | No | Lower risk of active efflux and drug resistance. |

| Blood-Brain Barrier Permeation | No | Reduced potential for CNS side effects. |

| Drug-Likeness (Lipinski, etc.) | Compliant (≤1 violation) | Favorable physicochemical properties for a drug candidate. |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information on electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (ΔE), which are crucial for understanding molecular reactivity and stability.

DFT calculations have been widely applied to quinoline derivatives to determine their structural, electronic, and energetic parameters. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gaps for a series of novel quinoline derivatives were estimated at the B3LYP/6-311G(d,p) level of theory. researchgate.net The energy gap is an indicator of chemical reactivity; a smaller gap suggests that a molecule is more reactive and less kinetically stable. researchgate.net In one study, a specific derivative was identified as the "softest molecule" due to its low energy gap (0.130 eV), indicating it may be the strongest electron acceptor. researchgate.net

These calculations also allow for the determination of other quantum chemical descriptors like ionization potential, electron affinity, electronegativity, chemical potential, and global hardness and softness. rsc.orgsemanticscholar.org These properties are essential for describing the electronic structure of synthesized compounds. nih.gov For example, in a study of disubstituted quinoline-carbazole compounds, DFT was used to analyze the structure-property relationship, revealing how modifications to the structure impacted chemical stability and electronic characteristics. semanticscholar.org The results showed that certain designed derivatives had reduced hardness values and lower chemical potential, indicating decreased chemical stability compared to the parent compound. semanticscholar.org This information is vital for tuning the electronic properties of molecules for specific applications, such as in optoelectronics. semanticscholar.org

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -0.218 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.088 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 0.130 | Smallest gap, indicating highest chemical reactivity. |

| Molecular Hardness (η) | 0.065 | Lowest hardness, indicating it is the "softest" molecule. |

| Electron Affinity (EA) | 0.09 | Suggests it would be the best acceptor of electrons. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby guiding rational drug design. jocpr.comyoutube.com

QSAR studies have been performed on various series of piperazine and quinoline derivatives to identify the key structural features that influence their therapeutic activity. mdpi.comwalisongo.ac.id For a series of piperazine derivatives investigated as mTORC1 inhibitors, QSAR models were developed using descriptors calculated through DFT methods. mdpi.com The results revealed that properties such as the LUMO energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated with the biological inhibitory activity. mdpi.com The developed models showed good predictive power, enabling the selection of new candidate compounds with potentially high activity. mdpi.com

In another study on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial agents, QSAR analysis was used to establish a quantitative link between structure and activity based on IC50 values. walisongo.ac.id The descriptors used in this analysis included dipole moment, atomic net charge, HOMO/LUMO energies, and lipophilicity (log P). walisongo.ac.id Such models are crucial for screening large chemical libraries and prioritizing molecules with a higher probability of therapeutic success. jocpr.com The ultimate goal of QSAR is to facilitate the design of novel therapeutic agents with improved efficacy and reduced side effects by understanding how structural modifications influence a compound's interaction with its biological target. jocpr.com

Drug Design and Development Strategies Utilizing the 4 Piperazin 1 Yl Quinoline Scaffold

Rational Drug Design Approaches

Rational drug design for compounds containing the 4-piperazin-1-yl-quinoline scaffold heavily relies on a combination of computational and synthetic strategies to create molecules with desired therapeutic effects. A primary approach involves in silico evaluation to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and drug-likeness of newly designed derivatives before their synthesis. unipa.itnih.gov This preliminary screening helps to filter out compounds with potentially poor pharmacokinetic profiles, saving time and resources. For instance, in the development of novel anticancer agents, newly designed 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were first assessed computationally to ensure they possessed favorable ADMET characteristics and did not violate established rules for drug-likeness, such as Lipinski's rule of five. unipa.itnih.gov